molecular formula C22H24FN3O5 B11386771 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11386771
M. Wt: 429.4 g/mol
InChI Key: LZPJIJFDUXRCHO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a 1,2,5-oxadiazole ring, a dipropoxyphenyl group, and a fluorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can form the oxadiazole ring.

    Introduction of the dipropoxyphenyl group: This step involves the substitution reaction where a phenyl ring is functionalized with propoxy groups. This can be done using alkylation reactions with propyl halides in the presence of a base.

    Attachment of the fluorophenoxyacetamide moiety: This involves the reaction of the oxadiazole intermediate with 4-fluorophenoxyacetic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present), converting them into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound has potential applications as a probe or ligand in studying enzyme interactions and receptor binding. Its ability to interact with biological macromolecules can help elucidate mechanisms of action and pathways in cellular processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the fluorophenoxyacetamide moiety are key structural elements that facilitate binding to these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
  • 2-(4-tert-butylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Uniqueness

Compared to similar compounds, N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide stands out due to the presence of the fluorophenoxy group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity. The dipropoxyphenyl group also contributes to its unique properties by enhancing lipophilicity and membrane permeability.

Properties

Molecular Formula

C22H24FN3O5

Molecular Weight

429.4 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C22H24FN3O5/c1-3-11-28-18-10-5-15(13-19(18)29-12-4-2)21-22(26-31-25-21)24-20(27)14-30-17-8-6-16(23)7-9-17/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,26,27)

InChI Key

LZPJIJFDUXRCHO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F)OCCC

Origin of Product

United States

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